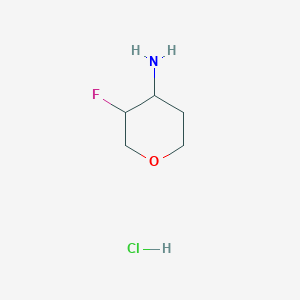

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluorooxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWPWDEIMDHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The title compound, 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride, represents a key chiral building block that marries the conformational rigidity of the tetrahydropyran ring with the unique electronic properties of fluorine. This guide provides an in-depth analysis of its fundamental basic properties, chemical synthesis, and practical applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its use, offering field-proven insights into its role in constructing complex, biologically active molecules.

Physicochemical and Basic Properties

This compound is a chiral amine salt that typically presents as a white to off-white crystalline solid.[1] Its structure, incorporating a fluorine atom adjacent to the amine-bearing carbon, significantly influences its physicochemical and basic properties.

Basicity and pKa

The basicity of the primary amine is a critical parameter influencing its reactivity, solubility, and its interaction with biological targets. As a hydrochloride salt, the amine group is protonated, which enhances its water solubility.[2]

The introduction of a fluorine atom at the 3-position has a profound impact on the basicity of the 4-amino group. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density on the nitrogen atom.[3] This reduction in electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the amine's basicity compared to its non-fluorinated analog.[4]

Solubility

As a hydrochloride salt, this compound is generally soluble in water and polar protic solvents like methanol and ethanol.[6] The salt form allows for favorable ion-dipole interactions with water molecules.[6] Its solubility in non-polar organic solvents is expected to be limited. However, upon neutralization to the free base, its solubility in a wider range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran will increase, which is a crucial consideration for its use in organic synthesis.

Stability and Storage

The compound is reported to be moderately hygroscopic and should be stored in a tightly sealed container in a cool, dry place, typically at 2-8 °C, and protected from moisture and excessive heat.[1]

Table 1: Summary of Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₅H₁₁ClFNO | [1] |

| Molecular Weight | 155.60 g/mol | [1] |

| Stereoisomers | (3R,4R), (3S,4S), (3S,4R), (3R,4S) | [1][2][7][8] |

| Estimated pKa | 8.5 - 9.0 | Inferred from non-fluorinated analog and known effects of fluorination[4][5] |

| Solubility | Soluble in water and polar protic solvents. Limited solubility in non-polar organic solvents. | General property of amine hydrochlorides[6] |

| Storage | 2-8 °C, in a tightly sealed container, protected from moisture. | [1] |

Synthesis and Stereocontrol

The synthesis of this compound is a multi-step process where stereocontrol is paramount. While specific, detailed protocols are often proprietary, a general and plausible synthetic strategy can be outlined based on established methods for the synthesis of fluorinated heterocycles.[9] A common approach involves the fluorination of a tetrahydropyranone precursor, followed by the introduction of the amine functionality.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a specific stereoisomer, for example, (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.

Caption: Conceptual workflow for the synthesis of (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.

Detailed Experimental Protocol (Representative Example)

The following is a representative, detailed protocol for the synthesis, based on common laboratory practices.

Step 1: Synthesis of (R)-3-Fluorotetrahydro-2H-pyran-4-one

-

To a solution of a suitable silyl enol ether of tetrahydropyran-4-one in an aprotic solvent (e.g., acetonitrile) at 0 °C, add an electrophilic fluorinating agent such as Selectfluor®.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired fluorinated ketone.

Step 2: Synthesis of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol

-

Dissolve the (R)-3-Fluorotetrahydro-2H-pyran-4-one in anhydrous THF and cool to -78 °C.

-

Add a stereoselective reducing agent, such as L-Selectride®, dropwise to the solution. The bulky nature of the reducing agent directs the hydride attack to afford the syn-alcohol.

-

Stir the reaction at -78 °C for several hours until the starting material is consumed.

-

Quench the reaction by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the desired diastereomer of the fluoroalcohol.

Step 3: Synthesis of (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine

-

To a solution of the (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride to form the mesylate.

-

After completion, wash the reaction mixture with water and brine, dry, and concentrate to yield the crude mesylate.

-

Dissolve the crude mesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the SN2 displacement of the mesylate with inversion of stereochemistry.

-

After the reaction is complete, extract the azide product and purify.

-

Dissolve the purified azide in methanol and subject it to hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to reduce the azide to the primary amine.

-

Filter off the catalyst and concentrate the filtrate to obtain the free amine.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the tetrahydropyran ring. The protons on the carbon bearing the fluorine and the amine group will exhibit characteristic couplings to the fluorine atom (2JHF and 3JHF). The chemical shifts will be in the aliphatic region, typically between 1.5 and 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the carbon atoms of the tetrahydropyran ring. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz, and its chemical shift will be significantly downfield.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product.

Representative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is typically effective for separating chiral amines.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used.

-

Additive: A small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase to improve peak shape and reduce tailing of the amine analyte.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore.

Applications in Drug Discovery: The Rationale

The utility of this compound as a building block in medicinal chemistry stems from the synergistic effects of its structural features.

The Role of the Tetrahydropyran Ring

The tetrahydropyran ring is a prevalent scaffold in many marketed drugs. It serves as a saturated, three-dimensional replacement for a phenyl ring, which can improve physicochemical properties such as solubility and metabolic stability. Its conformational rigidity can also pre-organize substituents in a defined spatial orientation, leading to enhanced binding affinity to the target protein.

The Impact of Fluorine Substitution

The introduction of fluorine offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[10] Placing a fluorine atom at a potential site of metabolism can block this pathway and increase the drug's half-life.

-

Modulation of Basicity: As discussed, fluorine's inductive effect lowers the pKa of the amine. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with protein targets, such as dipole-dipole interactions and hydrogen bonds, potentially increasing binding affinity and selectivity.[11]

-

Conformational Control: The fluorine atom can influence the conformational preference of the tetrahydropyran ring through stereoelectronic effects, which can be exploited to lock the molecule in its bioactive conformation.

This building block has been utilized in the synthesis of a variety of therapeutic agents, including inhibitors of enzymes and modulators of receptors, particularly in the areas of oncology and neurological disorders.[1]

Safety and Handling

This compound has a low order of toxicity but may cause irritation to the mucous membranes and upper respiratory tract.[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C).[1]

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery. Its unique combination of a conformationally defined heterocyclic scaffold and the modulating effects of a strategically placed fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its basic properties, synthesis, and the rationale behind its use is crucial for its effective application in the development of the next generation of therapeutics.

References

- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2336-2349.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2018). MedChemComm, 9(6), 985-990.

- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Journal of Medicinal Chemistry, 65(20), 13886-13896.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Taylor, S. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 603-620.

- Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). Organic Chemistry Frontiers.

- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). Journal of Medicinal Chemistry, 64(14), 10246-10259.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.).

-

1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.). Google Patents.

- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A, 111(23), 5044-5053.

-

Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO. (2017). Googleapis.com. Retrieved February 23, 2026, from [Link]

-

United States Patent. (2012). Googleapis.com. Retrieved February 23, 2026, from [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules, 28(16), 6146.

-

Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

- Process for preparing 4-aminotetrahydropyran compound and an acid salt... (n.d.). Google Patents.

- Method for preparing aminotetrahydropyran compound. (n.d.). Google Patents.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6215.

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

- Synthesis and biological activities of some fused pyran derivatives. (2014). Arabian Journal of Chemistry, 7(5), 967-972.

- SOLUBILITY DATA SERIES. (n.d.).

-

Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 1895912-87-4: 2H-Pyran-4-amine, 3-fluorotetrahydro-, h… [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 6. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 7. 1895912-87-4|(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 1895912-85-2|(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride – Solubility, Stability, and Handling

Executive Summary

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (e.g., CAS 1895912-86-3 for the cis-isomer) is a high-value fluorinated heterocyclic building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] The strategic incorporation of a fluorine atom at the C3 position, adjacent to the amine, introduces a "dipole effect" that modulates the basicity (pKa) of the amine and alters the lipophilicity (LogD) of the final drug candidate.

However, this structural advantage comes with specific stability challenges. As a vicinal fluorohydrin derivative, the compound exhibits distinct hygroscopicity and potential reactivity profiles (e.g., HF elimination) that differ from its non-fluorinated counterparts. This guide provides a definitive technical framework for the characterization, handling, and stabilization of this critical intermediate.

Part 1: Physicochemical Profile[1]

Chemical Identity & Structural Logic

The compound exists as a hydrochloride salt, which stabilizes the amine against oxidation and enhances aqueous solubility.[2]

-

Molecular Formula: C

H -

Key Isomers:

-

(3R,4R) or (3S,4S) (Trans-relationship): Often preferred for specific enzyme pocket binding.

-

(3R,4S) or (3S,4R) (Cis-relationship).

-

-

Electronic Effect: The

-fluorine atom exerts a strong electron-withdrawing inductive effect (-I), typically lowering the pKa of the ammonium group by 1.0–2.0 units compared to the non-fluorinated parent (tetrahydro-2H-pyran-4-amine).

Solubility Data (Empirical & Predicted)

The hydrochloride salt form dictates a hydrophilic profile.

| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Insight |

| Water | Very High | > 100 mg/mL | Ion-dipole interactions dominate; highly stable solvation shell. |

| DMSO | High | > 50 mg/mL | High dielectric constant supports ion separation. |

| Methanol | Moderate | 20–50 mg/mL | Protophilic solvent; good for preparing stock solutions. |

| Dichloromethane | Low | < 1 mg/mL | Non-polar nature cannot overcome crystal lattice energy of the salt. |

| Acetonitrile | Low | < 5 mg/mL | Poor solvation of chloride anions. |

Stability Profile

-

Hygroscopicity: Categorized as Moderately Hygroscopic .[1] The salt will absorb atmospheric moisture, leading to deliquescence if exposed to >60% RH.

-

Thermal Stability: Stable in solid state up to melting point (typically >150°C, decomposition often follows).

-

Reactivity Risks:

-

Base-Induced Elimination: Under strong basic conditions (pH > 12) or elevated temperature, the free base may undergo E2 elimination of Hydrogen Fluoride (HF) to form the corresponding enamine/alkene, driven by the acidity of the

-proton.

-

Part 2: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To generate precise solubility data for formulation or reaction solvent selection.

Reagents:

-

Test Compound (dried).[5]

-

HPLC-grade solvents (Water, MeOH, DMSO, ACN).

Workflow:

-

Preparation: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

-

Addition: Add solvent in 50

L increments. -

Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C between additions.

-

Observation: Visual inspection for dissolution (clear solution, no particulates).

-

Quantification: If undissolved after 1 mL, centrifuge (10,000 rpm, 5 min), filter supernatant, and analyze via HPLC-UV (using a known standard curve).

Protocol B: Forced Degradation (Stress Testing)

Purpose: To validate the stability limits of the building block during storage and synthesis.

Matrix:

-

Acid Stress: 0.1 M HCl, 60°C, 24 hours.

-

Base Stress: 0.1 M NaOH, 60°C, 2 hours (Critical: Monitor for HF elimination).

-

Oxidative Stress: 3% H

O -

Thermal Stress: Solid state, 80°C, 7 days.

Analysis: Analyze via LC-MS to detect:

-

Loss of parent peak (M+H = 120.08 for free base).

-

Appearance of elimination product (M+H = 100.07, loss of HF).

Part 3: Visualization & Logic

Stability & Degradation Pathways

The following diagram illustrates the critical stability nodes, specifically the risk of HF elimination under basic conditions.

Caption: Stability logic flow indicating the critical risk pathway (red dashed line) where basic conditions combined with thermal stress can trigger HF elimination.

Solubility Screening Workflow

A decision tree for selecting the optimal solvent based on application.

Caption: Decision matrix for solvent selection, highlighting the incompatibility with non-polar organic solvents.

Part 4: Handling & Storage Recommendations

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required if kept dry.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is mandatory to prevent moisture ingress.

Handling Precautions

-

Desiccation: Allow the container to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

-

Weighing: Perform weighing operations quickly or within a glove box/dry bag if high precision is required.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat). While toxicity is low, fluorinated amines can be irritants.[1]

References

-

ChemShuttle. (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride Properties and Applications. Retrieved from

-

PubChem. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine Compound Summary. National Library of Medicine. Retrieved from [6]

-

CymitQuimica. (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride Data Sheet. Retrieved from

-

Enamine. Alpha- and Beta-Fluoroamines in Drug Discovery. Enamine Technical Notes. Retrieved from

-

MDPI. Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. (Contextual reference for salt solubility trends). Retrieved from

Sources

- 1. (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride; CAS No.: 1895912-86-3 [chemshuttle.com]

- 2. CAS 1895912-87-4: 2H-Pyran-4-amine, 3-fluorotetrahydro-, h… [cymitquimica.com]

- 3. (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 4. 1895912-87-4|(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. iris.unito.it [iris.unito.it]

- 6. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | C5H10FNO | CID 86336064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Utilization of 3-Fluorotetrahydro-2H-pyran-4-amine HCl

Executive Summary

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a high-value, chiral building block used extensively in modern medicinal chemistry.[1] It serves as a critical scaffold for modulating basicity (pKa), lipophilicity (LogD), and metabolic stability in drug candidates. The introduction of the fluorine atom at the C3 position, adjacent to the amine, induces distinct conformational preferences via the gauche effect and lowers the pKa of the amine, often improving oral bioavailability and blood-brain barrier (BBB) permeability.

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, moving beyond simple vendor lists to address the stereochemical complexities and handling requirements that often derail experimental workflows.

Part 1: Molecular Profile & Medicinal Utility

The Fluorine Effect in Pyran Scaffolds

The strategic value of this molecule lies in the fluorine substitution. Unlike the non-fluorinated analog (tetrahydro-2H-pyran-4-amine), the 3-fluoro variant exhibits:

-

pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect) reduces the pKa of the adjacent amine by 1–2 units. This is crucial for optimizing solubility and reducing hERG liability.

-

Conformational Locking: The C–F bond tends to align gauche to the C–O bond of the pyran ring or the C–N bond, restricting the conformational flexibility of the ring. This can reduce the entropic penalty of binding to a protein target.

Stereochemical Complexity

The molecule possesses two chiral centers (C3 and C4), resulting in four possible stereoisomers. Commercial suppliers typically offer specific enantiomers or diastereomeric mixtures.

| Isomer Configuration | Common CAS | Description |

| (3R, 4R) | 1895912-86-3 | Trans-isomer (typically). Often preferred for specific enzyme pockets. |

| (3S, 4S) | 1895912-87-4 | Trans-isomer enantiomer. |

| (3S, 4R) | 1422188-16-6 | Cis-isomer. |

| (3R, 4S) | N/A (Rare) | Cis-isomer enantiomer. |

Critical Note: Vendor labeling of "cis" and "trans" can sometimes be inconsistent regarding IUPAC priority rules. Always verify the absolute configuration (R/S) via the CAS number and Certificate of Analysis (CoA).

Part 2: Sourcing Landscape & Vendor Qualification

Sourcing this material requires distinguishing between "catalog aggregators" and "primary manufacturers." For GMP or late-stage GLP work, traceability is paramount.

Primary Commercial Suppliers

The following table summarizes validated suppliers known for high purity (>97% ee) and reliable salt formation.

| Supplier | Type | Reliability Tier | Key Logistics Note |

| Enamine | Primary Manufacturer | Tier 1 | Huge stock of building blocks; reliable stereochemistry. |

| Combi-Blocks | Stocking Vendor | Tier 1 | Fast shipping (US/Global); transparent CoA data. |

| BLDpharm | Manufacturer/Vendor | Tier 2 | Good for bulk scale-up; requires "Cold Chain" shipping. |

| Fluorochem | Distributor | Tier 2 | Strong UK/EU presence; reliable sourcing for fluorinated heterocycles. |

| WuXi AppTec | CRO/Manufacturer | Custom | Best for multi-kilogram custom synthesis requests. |

Sourcing & QC Decision Logic

The following diagram outlines the decision matrix for selecting a vendor and validating the incoming material.

Figure 1: Strategic Sourcing and Quality Control Workflow. Note the emphasis on 19F NMR for isomer confirmation.

Part 3: Quality Control & Analytical Validation

Stereochemical Verification (The "Hidden" Impurity)

The most common failure mode with this reagent is receiving a diastereomeric mixture (e.g., 90% trans, 10% cis) or the wrong enantiomer. Standard LCMS will not differentiate these.

-

Protocol: 19F NMR is the gold standard here.

-

Mechanism:[2] The fluorine shift is highly sensitive to the axial/equatorial environment.

-

Expectation: The cis and trans isomers will show distinct 19F signals separated by 10–20 ppm depending on the solvent.

-

Standard: Ensure the integration of the minor isomer is <2%.

-

Hygroscopicity Management

As a hydrochloride salt of a small, polar amine, this compound is hygroscopic .

-

Observation: Material appearing "sticky" or clumping indicates moisture absorption.

-

Impact: Water weight leads to incorrect stoichiometry in coupling reactions, causing lower yields or unreacted electrophiles.

-

Remediation: Dry under high vacuum over P₂O₅ or perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the effective weight percentage.

Part 4: Handling & Synthetic Protocols

Free-Basing Protocol

Many coupling reactions (e.g., Buchwald-Hartwig, Nucleophilic Aromatic Substitution) require the free amine. While in situ neutralization (using DIEA/TEA) is common, isolating the free base is often superior for sensitive transition-metal catalyzed reactions to prevent catalyst poisoning by the amine salt.

Methodology: Salt Break & Extraction

-

Dissolution: Suspend 1.0 eq of the HCl salt in minimal water (approx. 5 mL/g).

-

Neutralization: Add 2M NaOH or saturated Na₂CO₃ dropwise at 0°C until pH > 12.

-

Extraction: Immediately extract with DCM (3 x 10 mL/g). Note: The free base is polar; aggressive extraction is required.

-

Drying: Dry combined organics over Na₂SO₄ (anhydrous).

-

Concentration: Carefully concentrate under reduced pressure (cold bath, <30°C). The free amine may be volatile.

Synthetic Workflow Visualization

The following diagram details the workflow for utilizing this building block in a standard amide coupling, highlighting the critical "Free Base" decision point.

Figure 2: Synthetic Workflow Decision Tree. Isolating the free base is recommended for metal-catalyzed cross-couplings.

References

-

PubChem. (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (CAS 1895912-87-4). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Foundational text on fluorine substitution effects).

Sources

The Fluorine Effect in Fragment-Based Design: A Technical Guide to 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride

The following technical guide details the discovery, synthesis, and application of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride . This document is structured for researchers in medicinal chemistry and process development.

Executive Summary: The "Magic Methyl" of the 21st Century

In modern drug discovery, the strategic incorporation of fluorine atoms into saturated heterocycles—often termed "scaffold morphing"—has become a dominant tactic to optimize pharmacokinetics. This compound (CAS: 1895912-86-3 for the (3R,4R) isomer) represents a quintessential "privileged fragment."

It is not merely a building block; it is a physicochemical tool used to:

-

Modulate Basicity (pKa): Lowering the pKa of the amine to reduce lysosomal trapping and improve membrane permeability.

-

Block Metabolism: Preventing oxidative metabolism at the susceptible C3 position of the pyran ring.

-

Induce Conformational Bias: The gauche effect of the C–F bond can lock the ring into a specific chair conformation, pre-organizing the molecule for ligand-protein binding.

Discovery & History: From Pyran to Fluoropyran

The history of this molecule is not defined by a single "discovery" event but by the evolution of Fragment-Based Drug Discovery (FBDD) .

-

The Precursor Era (1990s): Tetrahydro-2H-pyran-4-amine was a standard replacement for cyclohexylamine or piperidine to lower lipophilicity (LogP). However, the resulting amines were often still too basic (pKa ~9.7–10.0), leading to high clearance and poor oral bioavailability.

-

The Fluorine Renaissance (2000s-2010s): With the commercialization of safe electrophilic fluorinating agents like Selectfluor® , chemists began systematically "scanning" heterocycles with fluorine.

-

The Breakthrough Application: The scaffold gained prominence in the development of Pimnodertib (and related PIM kinase inhibitors) and various compounds targeting DPP-4 and JAK kinases. The introduction of the fluorine atom at the C3 position was found to lower the amine pKa by approximately 1.7 units, shifting it into the optimal range (pKa ~8.0) for CNS penetration and cellular uptake.

Chemical Synthesis: Pathways to the Core

The synthesis of 3-fluorotetrahydro-2H-pyran-4-amine is challenging due to the requirement for defined stereochemistry (typically cis or trans depending on the target).

Pathway A: Electrophilic Fluorination (The MedChem Route)

This is the most common route for early-stage discovery, utilizing Selectfluor to functionalize a ketone precursor.

Pathway B: Enzymatic Resolution (The Process Route)

For large-scale manufacturing (kg scale), chiral resolution using transaminases is preferred to avoid expensive chiral chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the primary synthetic workflow from commercially available starting materials.

Caption: Step-wise synthesis from pyran-4-one via electrophilic fluorination and chiral resolution.

Physicochemical Profile: The "Fluorine Shift"

The data below highlights why this fragment is superior to its non-fluorinated parent in specific drug design contexts.

| Property | Tetrahydro-2H-pyran-4-amine (Parent) | 3-Fluoro-tetrahydro-2H-pyran-4-amine | Impact of Modification |

| pKa (Conj. Acid) | ~9.7 | ~8.0 | -1.7 units. Reduced basicity decreases lysosomal trapping and improves passive permeability. |

| LogD (pH 7.4) | -1.2 | -0.9 | Slight increase in lipophilicity due to F, but balanced by the lower ionization at physiological pH. |

| Conformation | Flexible Chair | Biased Chair | The C–F/C–N gauche effect locks the ring, reducing the entropic penalty of binding. |

| Metabolic Stability | Susceptible to C3-oxidation | High | C–F bond (116 kcal/mol) blocks P450 oxidation at the 3-position. |

Detailed Experimental Protocol

Objective: Synthesis of rac-cis-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride. Note: This protocol synthesizes the racemate. Chiral separation requires subsequent HPLC.

Reagents Required[1][2][3][4][5][6][7]

-

Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

-

Morpholine (10.5 mL, 120 mmol)

-

Selectfluor® (F-TEDA-BF4) (39.0 g, 110 mmol)

-

Sodium Cyanoborohydride (NaBH3CN)

-

Ammonium Acetate (NH4OAc)

-

Solvents: Cyclohexane, Acetonitrile (MeCN), Methanol (MeOH), HCl in Dioxane.

Step-by-Step Methodology

Stage 1: Enamine Formation

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Dissolve tetrahydro-4H-pyran-4-one (10.0 g) and morpholine (10.5 mL) in cyclohexane (150 mL). Add a catalytic amount of p-toluenesulfonic acid (100 mg).

-

Reflux: Heat to reflux for 4-6 hours until water separation ceases in the Dean-Stark trap.

-

Workup: Cool the mixture and concentrate in vacuo to yield the crude enamine (yellow oil). Use immediately to prevent hydrolysis.

Stage 2: Electrophilic Fluorination

-

Solvation: Dissolve the crude enamine in anhydrous Acetonitrile (200 mL) under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Add Selectfluor® (39.0 g) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.

-

Hydrolysis: After stirring for 2 hours at 0°C, add 10% aqueous HCl (50 mL) and stir for 30 minutes to hydrolyze the iminium intermediate.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Purify the residue via silica gel flash chromatography (0-20% EtOAc/Hexane) to isolate 3-fluorotetrahydro-4H-pyran-4-one .

Stage 3: Reductive Amination

-

Mixing: In a pressure vessel, dissolve the fluoro-ketone (5.0 g) in Methanol (50 mL). Add Ammonium Acetate (30.0 g, large excess).

-

Reduction: Add Sodium Cyanoborohydride (3.0 g) carefully.

-

Reaction: Seal the vessel and heat to 60°C for 12 hours.

-

Quench: Cool to RT. Quench with concentrated HCl (carefully) to pH < 2 to destroy excess hydride.

-

Free Basing: Basify with NaOH (6N) to pH > 12. Extract with DCM (4 x 50 mL).

-

Salt Formation: Dry the organic layer. Add 4N HCl in Dioxane (15 mL) dropwise. The white precipitate is This compound .[1]

-

Filtration: Filter the solid and wash with cold diethyl ether.

Applications in Drug Development

The primary utility of this scaffold is in Kinase Inhibitor design, specifically for the PIM and JAK families.

Case Study: PIM Kinase Inhibition (e.g., Pimnodertib)

In the development of PIM inhibitors, the interaction with the ATP-binding pocket requires a specific vector for the amine.

-

Problem: Non-fluorinated pyran amines were too basic, leading to high accumulation in acidic lysosomes (cation trapping) and reduced cytosolic concentration.

-

Solution: Substitution with (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine.[2][3]

-

Mechanism: The fluorine atom lowers the pKa to ~8.0. Furthermore, the fluorine occupies a small hydrophobic pocket in the enzyme active site, displacing a "high-energy" water molecule, which provides an enthalpic gain in binding affinity.

Caption: The logic of Fluorine Scan in optimizing the pyran-amine scaffold.

References

-

Synthesis and Fluorination Methodology: Banks, R. E. (2007).[4] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent. Encyclopedia of Reagents for Organic Synthesis.

-

pKa Modulation and Fluorine Effect: Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115.

-

Patent Literature (Specific Synthesis & Application): U.S. Patent No. 9,512,124. (2016). Cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide and processes for preparation. [2][3]

-

Enzymatic Resolution Approaches: Kostiantyn P. Melnykov, et al. (2024). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Journal of Fluorine Chemistry.

-

General Properties of the Scaffold: PubChem Compound Summary for CID 86336064: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine.

Sources

- 1. (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride; CAS No.: 1895912-86-3 [chemshuttle.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride protocol

Synthesis of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride Protocol

Abstract This Application Note details the scalable chemical synthesis of This compound , a critical fluorinated building block in medicinal chemistry. The incorporation of a fluorine atom adjacent to the amine functionality lowers the basicity (pKa) of the amine, modulates lipophilicity (LogD), and blocks metabolic oxidation at the 3-position.[1] This protocol utilizes an electrophilic fluorination strategy via a silyl enol ether intermediate, followed by reductive amination.[1] The guide addresses the challenge of diastereoselectivity (cis vs. trans) and provides a robust workflow for isolation of the hydrochloride salt.[1]

Part 1: Retrosynthetic Analysis & Strategy

The most efficient route for multi-gram synthesis avoids complex de novo ring construction (e.g., Prins cyclization) in favor of functionalizing the commercially available tetrahydro-4H-pyran-4-one .[1]

Strategic Disconnects:

-

C–N Bond Formation: Reductive amination of the

-fluoro ketone.[1] -

C–F Bond Formation: Electrophilic fluorination of the corresponding silyl enol ether using Selectfluor®.

-

Precursor Activation: Conversion of the ketone to the thermodynamic silyl enol ether.

Stereochemical Considerations: The introduction of fluorine at C3 creates two contiguous stereocenters.

-

(3S,4R) / (3R,4S): cis-isomer (F and NH

typically axial/equatorial or equatorial/axial depending on conformation).[1] -

(3R,4R) / (3S,4S): trans-isomer (F and NH

typically diequatorial).[1] -

Note: Standard reductive amination conditions (NaBH

CN) often favor the thermodynamically stable trans-isomer, while bulky hydride sources or specific catalytic hydrogenation conditions can bias the ratio.[1] This protocol produces the racemate, with notes on diastereomeric separation.

Part 2: Experimental Protocol

Stage 1: Preparation of 4-((Trimethylsilyl)oxy)-3,6-dihydro-2H-pyran

Activation of the ketone for fluorination.[1]

Reagents:

-

Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)[1]

-

Triethylamine (Et

N) (1.2 equiv)[1] -

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with N

. Charge with Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and anhydrous DCM (100 mL).[1] Cool to 0 °C. -

Base Addition: Add Et

N (16.7 mL, 120 mmol) dropwise over 10 minutes. -

Silylation: Add TMSOTf (19.9 mL, 110 mmol) dropwise via syringe pump over 30 minutes, maintaining internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (SiO

; 10% EtOAc/Hexane; stain with KMnO -

Workup: Quench with sat. NaHCO

(100 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1] -

Drying: Combine organics, dry over Na

SO -

Purification: The crude silyl enol ether is sensitive to hydrolysis. Use immediately or purify via rapid distillation (bp ~60-65 °C @ 10 mmHg).[1]

-

Yield Target: >90% (Colorless oil).

-

Stage 2: Synthesis of 3-Fluorotetrahydro-4H-pyran-4-one

Electrophilic Fluorination using Selectfluor®.[1]

Reagents:

-

Silyl Enol Ether (from Stage 1) (1.0 equiv)[1]

-

Selectfluor® (F-TEDA-BF

) (1.1 equiv)[1] -

Acetonitrile (MeCN) (anhydrous)[1]

Procedure:

-

Setup: Charge a RBF with Selectfluor® (39.0 g, 110 mmol) and MeCN (200 mL). Cool to 0 °C.

-

Addition: Dissolve the silyl enol ether (17.2 g, 100 mmol) in MeCN (50 mL) and add dropwise to the Selectfluor slurry over 45 minutes. Caution: Exothermic reaction.[1]

-

Reaction: Stir at RT for 3–5 hours. The mixture will become a clear solution as Selectfluor is consumed and the byproduct precipitates.[1]

-

Workup: Pour reaction mixture into water (300 mL) and extract with Et

O (3 x 100 mL). Note: The product is water-soluble; salting out with NaCl is recommended.[1] -

Purification: Dry organics (MgSO

) and concentrate. Purify by flash column chromatography (SiO-

Yield Target: 60–75%.

-

Data:

F NMR (CDCl

-

Stage 3: Reductive Amination to 3-Fluorotetrahydro-2H-pyran-4-amine HCl

Installation of the amine and salt formation.[1]

Reagents:

-

3-Fluorotetrahydro-4H-pyran-4-one (1.0 equiv)[1]

-

Ammonium Acetate (NH

OAc) (10.0 equiv)[1] -

Sodium Cyanoborohydride (NaBH

CN) (1.5 equiv)[1] -

Methanol (MeOH)[1]

-

4M HCl in Dioxane[1]

Procedure:

-

Imine Formation: In a RBF, dissolve 3-fluorotetrahydro-4H-pyran-4-one (5.9 g, 50 mmol) and NH

OAc (38.5 g, 500 mmol) in MeOH (100 mL). Stir at RT for 2 hours. -

Reduction: Cool to 0 °C. Add NaBH

CN (4.7 g, 75 mmol) portion-wise. Caution: H -

Stir: Allow to warm to RT and stir for 16 hours.

-

Quench: Acidify carefully with 1N HCl to pH < 2 to quench excess hydride and decompose boron complexes. Stir for 30 mins.

-

Free Base Isolation: Basify with 6N NaOH to pH > 12. Extract with DCM (4 x 100 mL). Dry combined organics over Na

SO -

Salt Formation: Dissolve crude amine in minimal dry Et

O or DCM. Cool to 0 °C. Add 4M HCl in Dioxane (15 mL) dropwise. The HCl salt will precipitate immediately.[1] -

Filtration: Filter the white solid under N

, wash with cold Et-

Yield Target: 50–65% (over 2 steps).[1]

-

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Temperature (Stage 1) | < 5 °C during addition | Prevents formation of the kinetic enol ether or C-silylation byproducts.[1] |

| Selectfluor Stoichiometry | 1.05 – 1.10 equiv | Excess reagent ensures full conversion, but large excess leads to |

| Water Content (Stage 2) | < 0.1% (Karl Fischer) | Water hydrolyzes the silyl enol ether back to the ketone before fluorination can occur.[1] |

| pH Control (Stage 3) | Quench to pH < 2 | Essential to break down amine-boron complexes which can lower yield during extraction.[1] |

Troubleshooting Table:

-

Issue: Low yield in Stage 2 (Fluorination).

-

Cause: Hydrolysis of silyl enol ether.

-

Fix: Ensure MeCN is anhydrous; use molecular sieves.

-

-

Issue: Inseparable mixture of diastereomers.

Part 4: Visualization (Pathway Diagram)

Caption: Synthetic workflow from pyranone precursor to the final fluorinated amine salt via electrophilic fluorination.

Part 5: Analytical Data Specifications

This compound

-

Appearance: White crystalline solid.

-

MW: 119.14 (free base) / 155.60 (HCl salt).[1]

-

H NMR (400 MHz, D

-

F NMR (376 MHz, D

-

Mass Spec (ESI+): m/z 120.1 [M+H]

.

References

-

Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link

-

Signal Pharmaceuticals, LLC. (2019). Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. WO Patent 2019/070827 A1. Link

-

Celgene Avilomics Research, Inc. (2016). Heteroaryl compounds and methods of use thereof. US Patent 9,512,124. Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477.[1] Link[1]

Sources

Application Note: Strategic Utilization of 3-Fluorotetrahydro-2H-pyran-4-amine HCl in Medicinal Chemistry

[1][2]

Part 1: Introduction & Strategic Value

In modern drug discovery, the 3-fluorotetrahydro-2H-pyran-4-amine scaffold represents a high-value "privileged structure."[1] It is not merely a linker; it is a functional tool used to modulate the physicochemical and pharmacokinetic profiles of lead compounds.

For the medicinal chemist, this building block offers three critical advantages over the non-fluorinated tetrahydropyran (THP) analog:

-

pKa Modulation (The Fluorine Effect): The electronegative fluorine atom at the C3 position exerts a strong inductive effect (

), significantly lowering the -

Conformational Locking: Through the gauche effect , the C-F and C-N bonds often adopt a gauche (60°) orientation to maximize orbital overlap (

).[1] This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., kinase ATP pockets).[1] -

Metabolic Stability: The pyran ring is susceptible to oxidative metabolism.[1] Fluorine substitution blocks metabolic "soft spots" (C-H abstraction) and deactivates the ring toward CYP450-mediated oxidation.[1]

Part 2: Physicochemical Profile & Handling[2][3]

Structural Properties

The compound is supplied as a hydrochloride salt to ensure stability, as the free base can be volatile and prone to formation of carbamates in air.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 155.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Hygroscopicity | Moderate (Store in desiccator) |

| Solubility | High in |

| Stereochemistry | Available as cis ((3R,4S), (3S,4R)) or trans ((3R,4R), (3S,4S)) |

Handling & Free-Basing Protocol

Critical Note: Many coupling reactions (especially

Diagram 1: Handling & Activation Workflow

Caption: Workflow for converting the stable HCl salt to the reactive free amine species. DCM/IPA extraction is crucial for polar fluorinated amines.

Part 3: Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of Kinase Inhibitors (e.g., P70S6K, PI3K).[1] Context: This protocol describes coupling the amine to a chloropyrimidine or chloropurine scaffold, a ubiquitous reaction in medicinal chemistry.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine derivative (1.0 equiv)[1]

-

Reagent: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine HCl (1.2 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: n-Butanol or DMF[1]

-

Temp: 80–100 °C[1]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the chloropyrimidine substrate (100 mg, 1.0 equiv) and the fluorinated amine HCl salt (1.2 equiv).

-

Solvation: Add n-Butanol (concentration ~0.2 M). Note: Protic solvents like n-BuOH often accelerate

via hydrogen bonding to the leaving group.[1] -

Activation: Add DIPEA (3.0 equiv) dropwise.[1] The solution may become homogenous.[1]

-

Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor by LC-MS.[1][2]

-

Checkpoint: Look for the disappearance of the starting material (

) and formation of the product (

-

-

Workup:

-

Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: Reductive Amination

Application: Attaching the scaffold to aliphatic chains or aldehydes.[1]

Reagents:

-

Aldehyde substrate (1.0 equiv)

-

Amine HCl salt (1.1 equiv)[1]

- (1.5 equiv)[1]

-

DIPEA (1.0 equiv)

-

DCM or DCE (anhydrous)

Step-by-Step Procedure:

-

Dissolve the amine HCl salt in DCM.[1] Add DIPEA (1.0 equiv) and stir for 10 min to liberate the free amine in situ.

-

Add the aldehyde substrate.[1] Stir for 30 min to allow imine formation. Note: Adding

can drive imine formation by sequestering water.[1] -

Add

in one portion. -

Stir at Room Temperature for 16 hours.

-

Quench with saturated

and extract with DCM.[1]

Part 4: Mechanism of Action & Rationale

The "Fluorine-Gauche" Effect

In the design of inhibitors, the orientation of the amino group is critical.[1] For 3-fluoro-4-aminopyrans, the

Diagram 2: Conformational Analysis

Caption: The gauche effect stabilizes the specific conformation required for optimal ligand-protein binding, reducing the entropic penalty.

Part 5: References

-

Chemical Shuttle. (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride Product Data. Retrieved from [1]

-

Xu, S., et al. (2016).[1] Discovery of Potent and Selective Kinase Inhibitors. U.S. Patent No.[1] 9,512,124.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

-

BldPharm. Safety Data Sheet: (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride.[1][2] Retrieved from [1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[1][3][4][5][6][7][8] Chemical Society Reviews, 37(2), 320-330.[1]

-

Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38.

Sources

- 1. CAS 1895912-87-4: 2H-Pyran-4-amine, 3-fluorotetrahydro-, h… [cymitquimica.com]

- 2. 1895912-87-4|(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. omicsonline.org [omicsonline.org]

- 8. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

The Strategic Application of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Building Block with Catalytic Potential

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a compelling chiral synthetic building block that has garnered interest in medicinal chemistry and drug development.[1] Its structure, which combines a conformationally restricted tetrahydropyran ring with a chiral amine and a fluorine substituent, offers a unique constellation of stereochemical and electronic features. While primarily recognized for its role as an intermediate in the synthesis of complex pharmaceutical agents, its inherent chirality and the presence of a secondary amine suggest a significant, yet largely unexplored, potential as an organocatalyst in asymmetric synthesis.

This technical guide provides an in-depth look at this compound, detailing its properties, established applications, and, most importantly, its prospective role in asymmetric catalysis. We will explore the mechanistic rationale for its potential catalytic activity and provide template protocols for its application in key asymmetric transformations.

Physicochemical Properties and Stereoisomers

This compound is a white to off-white crystalline solid.[1] It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. The presence of two stereocenters at the 3- and 4-positions of the pyran ring gives rise to four possible stereoisomers. The most commonly cited stereoisomers in the literature and commercial sources are the (3R,4R) and (3S,4R) diastereomers.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClFNO | [2] |

| Molecular Weight | 155.60 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Storage | 2-8 °C, protect from moisture | [1] |

| Key Stereoisomers | (3R,4R), (3S,4R) | [1][3] |

The specific stereochemistry of the amine and the fluorine atom is crucial for its application in asymmetric synthesis, as it dictates the three-dimensional arrangement of the molecule and its ability to induce chirality in a substrate.

Established Application as a Chiral Building Block

The primary documented application of this compound is as a key intermediate in the synthesis of complex, biologically active molecules. For instance, the (3S,4R) stereoisomer is a crucial component in the synthesis of a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a target for the treatment of certain cancers.[4][5]

The synthesis of such complex molecules often involves the coupling of the amine group of the fluorinated tetrahydropyran with other molecular fragments. The fluorine atom is strategically incorporated to enhance the metabolic stability and binding affinity of the final drug candidate.

Prospective Application in Asymmetric Organocatalysis

The structural features of 3-Fluorotetrahydro-2H-pyran-4-amine suggest its potential as a chiral organocatalyst, particularly in reactions that proceed through enamine or iminium ion intermediates. The secondary amine can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine, which can then react with an electrophile in a stereocontrolled manner.

Mechanistic Rationale: The Role of the Fluorine Atom

The presence of a fluorine atom at the 3-position is expected to have a significant impact on the catalytic activity of the amine. The high electronegativity of fluorine will exert a strong electron-withdrawing effect, which can:

-

Modulate the pKa of the Amine: The fluorine atom will lower the basicity of the amine. This can be advantageous in certain catalytic cycles, influencing the rate of enamine formation and turnover.

-

Influence Conformational Preference: The C-F bond can engage in stereoelectronic interactions, such as hyperconjugation, which can lock the tetrahydropyran ring into a preferred conformation. This conformational rigidity is highly desirable in asymmetric catalysis as it can lead to a more ordered transition state and higher enantioselectivity.

-

Provide a Steric Block: The fluorine atom can act as a steric directing group, influencing the facial selectivity of the electrophilic attack on the enamine intermediate.

Proposed Catalytic Workflow

The general workflow for utilizing this compound as an organocatalyst would involve the in situ formation of the active catalyst from the hydrochloride salt, followed by the addition of the substrates.

Caption: Proposed workflow for asymmetric catalysis.

Application Note 1: Asymmetric Aldol Reaction

Objective: To synthesize a chiral β-hydroxy ketone via an asymmetric aldol reaction catalyzed by 3-Fluorotetrahydro-2H-pyran-4-amine.

Rationale: Chiral secondary amines are well-established catalysts for the asymmetric aldol reaction. The reaction proceeds through a chiral enamine intermediate, which attacks an aldehyde electrophile. The stereochemistry of the catalyst directs the facial selectivity of the attack, leading to an enantioenriched product. The fluorinated pyranamine is a promising candidate for this transformation due to its rigid structure and the electronic influence of the fluorine atom.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Template Protocol: Asymmetric Aldol Reaction

-

Catalyst Preparation: To a solution of this compound (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., CHCl₃, 1.0 mL) is added a weak organic base (e.g., triethylamine, 0.1 mmol). The mixture is stirred at room temperature for 15 minutes.

-

Reaction Setup: The ketone (1.2 mmol) is added to the catalyst solution, and the mixture is stirred for a further 10 minutes.

-

Aldehyde Addition: The aldehyde (1.0 mmol) is added, and the reaction is stirred at the desired temperature (e.g., 0 °C to room temperature) and monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Application Note 2: Asymmetric Michael Addition

Objective: To synthesize a chiral γ-nitroketone via an asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by 3-Fluorotetrahydro-2H-pyran-4-amine.

Rationale: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction.[6] Chiral secondary amines can catalyze the asymmetric Michael addition of ketones to nitroalkenes via enamine catalysis, affording highly valuable, enantioenriched products.[7] The rigid, fluorinated tetrahydropyran scaffold is hypothesized to provide a well-defined chiral environment for this transformation.

Template Protocol: Asymmetric Michael Addition

-

Catalyst Preparation: In a dry vial, this compound (0.1 mmol, 10 mol%) is suspended in a non-polar solvent (e.g., toluene, 1.0 mL). A weak organic base (e.g., N,N-diisopropylethylamine, 0.1 mmol) is added, and the mixture is stirred for 20 minutes.

-

Reaction Setup: The ketone (2.0 mmol) is added, followed by the nitroalkene (1.0 mmol).

-

Reaction Conditions: The reaction is stirred at room temperature until the nitroalkene is consumed (as monitored by TLC).

-

Workup: The reaction mixture is directly loaded onto a silica gel column for purification.

-

Purification: Flash column chromatography affords the desired γ-nitroketone.

-

Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Summary and Future Outlook

This compound is a promising, yet underutilized, chiral molecule with significant potential in asymmetric organocatalysis. Its rigid cyclic structure, combined with the electronic influence of the fluorine atom, makes it an attractive candidate for catalyzing a range of asymmetric transformations. While its application as a chiral building block is established, its catalytic capabilities warrant further investigation.

The template protocols provided in this guide are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound. Optimization of reaction parameters such as solvent, temperature, and additives will be crucial for achieving high yields and enantioselectivities. The development of new synthetic routes to access all four stereoisomers of this compound will further expand its utility and allow for a more comprehensive understanding of its structure-activity relationship in asymmetric catalysis.

References

-

ResearchGate. (n.d.). The asymmetric transannular aldol reaction catalysed by trans-4-fluoroproline (41), and its application to the total synthesis of (+) - ResearchGate. Retrieved from [Link]

-

TBA. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie International Edition, 55(2), 781-784. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct catalytic asymmetric aldol reactions of α‐fluorinated ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic asymmetric aldol reaction of isatins with α‐fluorinated.... Retrieved from [Link]

- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

PubMed. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie (International ed. in English), 55(2), 781–784. Retrieved from [Link]

-

Kwiatkowski, J., & Lu, Y. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications, 50(66), 9313–9316. Retrieved from [Link]

-

Googleapis.com. (2017). 3-FLUOROTETRAHYDRO-2H-PYRAN-4-YL)AMINO. Retrieved from [Link]

-

PubChem. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. Retrieved from [Link]

-

Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(1), 8-11. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. Retrieved from [Link]

-

PubMed. (2014). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications (Cambridge, England), 50(66), 9313–9316. Retrieved from [Link]

- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]

Sources

- 1. (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride; CAS No.: 1895912-86-3 [chemshuttle.com]

- 2. (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 3. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | C5H10FNO | CID 86336064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Michael Addition [organic-chemistry.org]

- 7. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

Preparation of fluorinated heterocycles using 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

An In-Depth Guide to the Synthetic Utility of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride for the Preparation of Novel Fluorinated Heterocycles

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a drug candidate. Judicious fluorination often leads to improved metabolic stability, increased lipophilicity for better membrane permeability, and favorable alterations in pKa that can enhance binding affinity to biological targets.[1][2][3][4][5] Consequently, a significant number of drugs approved by the FDA each year are fluorinated compounds, highlighting the power of this strategy.[1]

Among the vast array of available building blocks, this compound has emerged as a particularly valuable synthon. Its rigid, saturated pyran ring provides a three-dimensional scaffold that can effectively explore chemical space, while the vicinal fluoro-amino substitution offers a unique stereochemical and electronic arrangement. This chiral amine is a gateway to constructing complex, enantiomerically pure molecules with precisely positioned functionality, making it an ideal starting material for drug discovery programs targeting a wide range of diseases.[6][7]

This guide provides a detailed exploration of the synthetic applications of this compound, offering robust protocols and mechanistic insights for its use in constructing high-value fluorinated heterocycles.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1895912-86-3 (racemic), 1895912-87-4 ((3S,4S)-isomer) | [6][7] |

| Molecular Formula | C₅H₁₁ClFNO | [6] |

| Molecular Weight | 155.6 g/mol | [6][8] |

| Appearance | White to off-white crystalline solid | [6] |

| Storage | 2-8 °C, in a tightly sealed container | [6] |

Handling and Safety Considerations:

-

The compound exhibits moderate hygroscopicity and should be stored under an inert atmosphere to maintain stability.[6]

-

While toxicity is low, it may cause irritation to the respiratory tract and mucous membranes. Standard personal protective equipment, including gloves and eye protection, should be worn.[6]

-

As a hydrochloride salt, the amine is protonated. It must be neutralized in situ or via a separate workup step using a suitable base to liberate the free amine for most coupling reactions.

Core Synthetic Application 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of a carbon-nitrogen bond between an amine and an aryl halide (or pseudohalide) is one of the most important transformations in organic synthesis. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[9][10] This reaction is exceptionally well-suited for coupling 3-Fluorotetrahydro-2H-pyran-4-amine with diverse aromatic and heteroaromatic systems.

Causality Behind the Protocol: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

-

Catalyst/Ligand System: Palladium precatalysts combined with sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective. These bulky ligands promote the crucial reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition.[11]

-

Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used. Its primary role is to deprotonate the amine hydrochloride in situ and facilitate the deprotonation of the amine-ligated palladium complex within the catalytic cycle, regenerating the active catalyst.[10]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they effectively dissolve the reactants and do not interfere with the catalytic cycle.[10]

Detailed Protocol: N-Arylation of 3-Fluorotetrahydro-2H-pyran-4-amine with 4-Bromobenzonitrile

This protocol provides a representative procedure for the selective N-arylation of the title compound.

Experimental Workflow Diagram

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride; CAS No.: 1895912-86-3 [chemshuttle.com]

- 7. CAS 1895912-87-4: 2H-Pyran-4-amine, 3-fluorotetrahydro-, h… [cymitquimica.com]

- 8. (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Fluorotetrahydro-2H-pyran-4-amine Hydrochloride Enantiomers

In the landscape of modern drug discovery, particularly in the pursuit of novel therapeutics for neurological disorders, the principle of stereoisomerism is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] The body, being an inherently chiral environment, interacts with each enantiomer uniquely, meaning one may be therapeutically active while the other is inactive or even detrimental.[1] This guide provides an in-depth comparison of the enantiomers of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride, a key chiral building block utilized in the synthesis of potent enzyme inhibitors.[3][4] Our focus will be on its application in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease.[5][6]

The Strategic Importance of Chiral Separation

The synthesis of 3-Fluorotetrahydro-2H-pyran-4-amine typically results in a racemic mixture, containing equal amounts of its enantiomers. To evaluate their distinct biological effects, a robust chiral separation process is not just a preliminary step but a foundational requirement of the research program.[1][7]

Methodological Approach: Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral separation using columns with a Chiral Stationary Phase (CSP) is the most prevalent and effective method.[7][8] The mechanism relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and successful separation.

-

Causality of Method Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile for separating a wide range of chiral compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[1] The selection of the mobile phase and any additives is critical to optimize resolution.

Comparative Biological Activity: BACE1 Inhibition

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides that accumulate to form plaques in the brains of Alzheimer's patients.[5][9] Consequently, inhibiting BACE1 is a leading strategy to reduce Aβ production and modify disease progression.[6][10] While direct comparative data for the standalone this compound enantiomers is not extensively published, its incorporation into advanced BACE1 inhibitors reveals a clear stereochemical preference. The (3S,4R) enantiomer is consistently utilized in the synthesis of potent aminopurine-based BACE1 inhibitors, indicating it is the eutomer —the enantiomer responsible for the desired therapeutic effect.[11][12]

Mechanism of Action: Targeting the Aspartyl Protease Active Site

BACE1 inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving the Amyloid Precursor Protein (APP).[5] The specific three-dimensional arrangement of the (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine moiety within the larger inhibitor molecule is critical for establishing key interactions with amino acid residues, such as Tyr71 in the "flap" region of the BACE1 active site.[13] The fluorine atom, in particular, can form crucial van der Waals interactions that enhance binding affinity and potency.[13]

Quantitative Comparison: Potency and Selectivity

The following table presents representative data for advanced BACE1 inhibitors that incorporate the 3-fluorotetrahydro-2H-pyran-4-amine scaffold, illustrating the high potency typically achieved. The data for the "Distomer" is hypothetical, based on the common observation that the "wrong" enantiomer is significantly less active.

| Parameter | Inhibitor with (3S,4R) Enantiomer (Eutomer) | Hypothetical Inhibitor with (3R,4S) Enantiomer (Distomer) | Reference Compound (Verubecestat) |

| BACE1 IC₅₀ (nM) | ~1 - 15 | >10,000 | 0.01 - 10[9] |

| BACE2 IC₅₀ (nM) | ~150 - 500 | >10,000 | Data Varies |

| Selectivity (BACE2/BACE1) | >30-fold | Not Applicable | Data Varies[14] |

| Effect on CSF Aβ Levels | Robust & Sustained Reduction[13] | Minimal to No Effect | Significant Reduction[10][14] |

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high selectivity for BACE1 over the homologous protease BACE2 is a critical feature. Non-selective inhibition can lead to off-target effects, as BACE2 has distinct physiological substrates.[6][10]

Experimental Protocols: A Self-Validating System